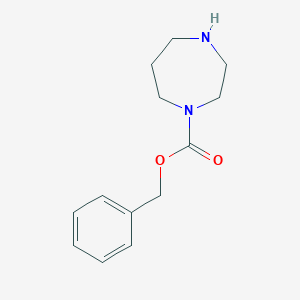

Benzyl 1,4-diazepane-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)17-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDQJVDEALOIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60402703 | |

| Record name | Benzyl 1-homopiperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117009-97-9 | |

| Record name | Benzyl 1-homopiperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60402703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diazepane, N1-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzyl 1,4 Diazepane 1 Carboxylate and Derivatives

Strategic Approaches to the 1,4-Diazepane Ring System

The formation of the 1,4-diazepane core can be achieved through several strategic synthetic routes. These strategies are designed to be efficient and allow for the introduction of various substituents, leading to a diverse range of derivatives.

Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic structures like 1,4-diazepanes in a convergent and atom-economical manner. nih.govacs.org These reactions involve the combination of three or more starting materials in a single step to form a product that incorporates most of the atoms from the reactants. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR used in the synthesis of 1,4-diazepane derivatives. nih.govresearchgate.net This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. researchgate.netnih.gov A strategy for synthesizing 1,4-benzodiazepines involves an Ugi-4CR followed by a deprotection step and subsequent intramolecular condensation to form the diazepine (B8756704) ring. nih.govnih.gov For instance, the reaction of an anthranilic acid derivative, an isocyanide, Boc-glycinal, and a carboxylic acid can yield a precursor that, after removal of the Boc protecting group, cyclizes to form a 1,4-benzodiazepin-6-one. nih.gov

Another approach involves a two-step sequence starting with an Ugi multicomponent reaction to generate an intermediate, which then undergoes an intramolecular nucleophilic substitution to yield 1-sulfonyl 1,4-diazepan-5-ones. nih.govacs.org This method has been successfully applied to produce both aliphatic and benzo-fused 1,4-diazepane systems. nih.gov

| MCR Strategy | Key Features | Resulting Scaffold | Ref. |

| Ugi-4CR followed by cyclization | Uses anthranilate, isocyanide, Boc-glycinal, and carboxylic acid. | 1,4-Benzodiazepine-6-ones | nih.govnih.gov |

| Ugi-4CR with aminophenylketones | Employs aminophenylketones, isocyanide, Boc-glycinal, and trimethylsilyl (B98337) azide. | 2-Tetrazole substituted 1,4-benzodiazepines | nih.gov |

| Ugi-MCR followed by intramolecular SN2 | Two-step process involving Ugi reaction and subsequent cyclization. | 1-Sulfonyl 1,4-diazepan-5-ones | nih.govacs.org |

Intramolecular cyclization is a cornerstone in the synthesis of the 1,4-diazepane ring system. researchgate.netmdpi.com This strategy involves the formation of the seven-membered ring from a linear precursor containing the necessary functional groups. rsc.orgnih.gov

A domino process involving the in situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates, followed by an intramolecular aza-Michael cyclization, provides an efficient route to 1,4-diazepanes. acs.org Another method involves the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine, to produce azetidine-fused 1,4-diazepine derivatives. mdpi.comnih.gov These fused systems can then be further functionalized. mdpi.comnih.gov

The intramolecular Fukuyama-Mitsunobu reaction is a reliable and versatile method for the synthesis of cyclic amines, including chiral 1,4-diazepanes. researchgate.net This reaction facilitates the cyclization of a nosyl-protected amino alcohol under mild conditions using triphenylphosphine (B44618) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). nih.gov

A practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115, has been established using this method. researchgate.net The synthesis starts from commercially available (S)-2-aminopropan-1-ol, which is converted to an N-nosyl diamino alcohol precursor that then undergoes intramolecular Fukuyama-Mitsunobu cyclization. researchgate.net This reaction is also utilized in the solid-phase synthesis of amine-bridged cyclic enkephalin analogues, where a resin-bound sulfonamide-protected amine is cyclized. nih.gov The Mitsunobu reaction, in general, is a powerful tool for creating C-N bonds in the synthesis of complex chiral molecules. nih.gov

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral 1,4-diazepanes. researchgate.netdiva-portal.org Enzymatic intramolecular asymmetric reductive amination (IRA) of the corresponding aminoketones using imine reductases (IREDs) has been developed to produce enantiomerically pure 1,4-diazepanes. researchgate.netdiva-portal.orgnih.gov

This method has been successfully applied to synthesize both (R)- and (S)-enantiomers of various substituted 1,4-diazepanes with high enantiomeric excess (93 to >99%). researchgate.netdiva-portal.org For example, enantiocomplementary IREDs from Leishmania major (for the R-enantiomer) and Micromonospora echinaurantiaca (for the S-enantiomer) were used to synthesize a precursor to the insomnia drug Suvorexant. researchgate.netresearchgate.netdiva-portal.org The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques like saturation mutagenesis and iterative combinatorial mutagenesis. researchgate.netdiva-portal.org

| Enzyme | Substrate | Product Configuration | Enantiomeric Excess (ee) | Ref. |

| IRED from Leishmania major (IR1) | Aminoketone precursor | (R) | High | researchgate.netdiva-portal.org |

| IRED from Micromonospora echinaurantiaca (IR25) | Aminoketone precursor | (S) | High | researchgate.netdiva-portal.org |

| IR1 double mutant Y194F/D232H | Aminoketone precursor | (R) | >99% | researchgate.netdiva-portal.org |

| IR25 | Various substituted aminoketones | (S) | 93 to >99% | researchgate.netdiva-portal.org |

Condensation reactions are a classical and widely used approach for the synthesis of diazepine rings. nih.gov These reactions typically involve the cyclization of two components with the elimination of a small molecule, such as water.

One common method is the one-pot condensation between a diamine, such as o-phenylenediamine (B120857) or 1,3-diaminopropane, and a carbonyl compound. nih.gov The efficiency of these reactions can be significantly enhanced by using catalysts. Keggin-type heteropolyacids (HPAs) have proven to be effective catalysts for the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives from ketimine intermediates and aldehydes, leading to high yields and short reaction times. nih.gov The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines involves a one-pot carbonyl-amine condensation followed by reductive amination. nih.govroyalsocietypublishing.org

Intramolecular Cyclization Techniques

Stereoselective Synthesis and Chiral Resolution

The biological activity of 1,4-diazepane derivatives is often dependent on their stereochemistry. Therefore, methods for stereoselective synthesis and chiral resolution are of paramount importance. google.com

As discussed previously, enzymatic intramolecular asymmetric reductive amination provides a direct route to enantiomerically pure 1,4-diazepanes. researchgate.netdiva-portal.orgresearchgate.net This biocatalytic approach is a powerful tool for establishing chirality in the diazepane ring system. nih.govnih.gov

Enantioselective Preparation of Chiral 1,4-Diazepanes

The preparation of enantiomerically pure chiral 1,4-diazepanes is of significant interest due to the differential biological activities often exhibited by enantiomers of chiral drugs. rsc.org Asymmetric synthesis is a preferred method for achieving high optical purity, which is crucial as even small amounts of an undesired enantiomer can impact a drug's efficacy and safety. scirea.org

One approach involves the use of chiral catalysts. For instance, transition metal catalysts can be employed in enantioselective synthesis on an industrial scale, although challenges related to catalyst selection, stereoselectivity, and substrate conversion rates persist. scirea.org Another strategy is the use of chiral auxiliaries or resolving agents during the synthesis or separation process.

Diastereomeric Salt Formation for Enantiomeric Enrichment

A widely used method for resolving racemic mixtures of chiral compounds is through the formation of diastereomeric salts. libretexts.orgbme.hu This technique relies on the principle that diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. bme.hu

The process involves reacting a racemic mixture, such as a chiral amine, with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. libretexts.org For example, racemic (2-phenyl-1-methyl)-ethylamine has been resolved using (-)-tartaric acid. gavinpublishers.com The choice of resolving agent and solvent is crucial for effective separation. In the resolution of acetyl-phenylalanine, different N-substituted amino acids were tested as resolving agents, with the solvent also influencing the outcome. gavinpublishers.com

The efficiency of the resolution is often quantified by the enantiomeric excess (ee) and the yield. The Fogassy parameter, which is the product of the enantiomeric excess and the yield, is a useful metric for comparing the effectiveness of different resolution processes. bme.hu After separation of the diastereomeric salt, the desired enantiomer can be liberated, often by treatment with an acid or base. For instance, an enantiomer was liberated from its diastereomeric salt using aqueous sodium hydroxide, followed by extraction. gavinpublishers.com

Cocrystal Formation for Chiral Resolution

Cocrystallization is an emerging and effective technique for the chiral resolution of racemic compounds. rsc.org This method involves the formation of cocrystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. In the context of chiral resolution, a racemic compound is co-crystallized with a chiral coformer.

Several cocrystallization techniques can be employed, including the formation of host-guest inclusion compounds, diastereomeric cocrystal pairs, and enantiospecific cocrystals. rsc.org The success of this method relies on the specific molecular recognition between the enantiomers of the racemic compound and the chiral coformer.

Challenges in Industrial Scale Chiral Resolution

Scaling up chiral resolution from the laboratory to an industrial scale presents several challenges. A primary concern is the economic viability of the process. researchgate.net Factors that heavily influence the cost include the price and availability of the chiral resolving agents or stationary phases for chromatography, the cost of solvents, and the energy required for the process. scirea.orgresearchgate.net

The efficiency of the separation method is paramount. Poor resolution at the analytical scale can lead to a very challenging and expensive scale-up. researchgate.net Therefore, extensive testing of various methods at a smaller scale is necessary to identify the most suitable approach. researchgate.net For chromatographic methods like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), the loading capacity and longevity of the chiral stationary phase are critical considerations. nih.gov

Environmental concerns also play a significant role. The use of hazardous solvents and heavy metal catalysts in some synthetic and separation processes can lead to toxic waste. scirea.org Developing greener and more sustainable methods is an ongoing area of research. scirea.org

| Challenge | Description | Key Considerations |

| Economic Viability | The overall cost of the resolution process. | Cost of chiral agents/phases, solvents, and energy. scirea.orgresearchgate.net |

| Scalability of Method | The ability to transition the process from lab to industrial production. | Initial resolution efficiency, process robustness. researchgate.net |

| Chromatography Efficiency | Performance of chromatographic separation techniques. | Loading capacity, lifetime of chiral stationary phase. nih.gov |

| Environmental Impact | The generation of hazardous waste. | Use of toxic solvents and heavy metal catalysts. scirea.org |

Introduction and Removal of Protecting Groups, including Benzyloxycarbonyl (Cbz)

In the synthesis of complex molecules like derivatives of 1,4-diazepane, protecting groups are essential tools to prevent unwanted side reactions at specific functional groups. The benzyloxycarbonyl (Cbz) group is a common choice for protecting amine functionalities.

The Cbz group can be introduced by reacting the amine with benzyl (B1604629) chloroformate or di-tert-butyl dicarbonate (B1257347) in the presence of a base. organic-chemistry.org A general and regioselective method for the preparation of mono-N-Cbz aromatic amines has been developed, which proceeds in high yield without affecting other functional groups. organic-chemistry.org

The removal of the Cbz group, or deprotection, is a critical step. A common method for Cbz deprotection is hydrogenolysis, often using a palladium catalyst on carbon (Pd/C). organic-chemistry.org An active Pd/C catalyst can be prepared in situ from palladium(II) acetate (B1210297) and charcoal in methanol, allowing for mild reaction conditions. organic-chemistry.org

Alternative deprotection methods have also been developed. For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively remove N-Cbz groups at room temperature with good functional group tolerance. organic-chemistry.org Another method involves using low-carbon alcohols like methanol, ethanol, or t-butanol as the deprotecting reagent, which has been shown to be effective for certain heterocyclic compounds. epa.gov For substrates with sensitive functionalities, deprotection can be achieved using 2-mercaptoethanol (B42355) in the presence of potassium phosphate. organic-chemistry.org

Derivatization Strategies for Functionalization of the Diazepane Scaffold

The 1,4-diazepane scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potential biological activity. rsc.orgnih.gov Functionalization can be achieved through various synthetic strategies.

One approach involves the intramolecular cross-coupling of precursors to form the diazepine ring system. For example, 1-(2-bromobenzyl)azetidine-2-carboxamides can undergo an intramolecular cross-coupling reaction to yield azetidine-fused 1,4-diazepine derivatives. nih.gov These fused systems can then be subjected to ring-opening reactions to produce functionalized 1,4-benzodiazepine (B1214927) derivatives. nih.gov

N-propargylamines are also valuable building blocks for the synthesis of 1,4-diazepane cores, offering high atom economy and shorter synthetic routes. rsc.org These strategies allow for the introduction of various substituents onto the diazepane ring, enabling the exploration of structure-activity relationships for the development of new therapeutic agents. For example, novel 1,4-diazepane derivatives have been synthesized and evaluated as factor Xa inhibitors for potential anticoagulant and antithrombotic activity. nih.gov

Chemical Reactivity and Transformational Chemistry of Benzyl 1,4 Diazepane 1 Carboxylate

Reactions at the Carboxylate Moiety

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis. Its primary role in Benzyl (B1604629) 1,4-diazepane-1-carboxylate is to deactivate one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. The principal reaction involving the carboxylate moiety is its removal, or deprotection, to liberate the free amine.

The most common method for the cleavage of the Cbz group is hydrogenolysis . This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium catalyst, typically palladium on carbon (Pd/C). nih.govmissouri.edu This reaction is generally clean and efficient, yielding the deprotected diazepane, toluene, and carbon dioxide as byproducts.

Catalytic transfer hydrogenolysis offers a safer and often faster alternative to using hydrogen gas. researchgate.netthieme-connect.com In this method, a hydrogen donor such as ammonium (B1175870) formate (B1220265) is used in the presence of a palladium catalyst. researchgate.netthieme-connect.com Microwave-assisted catalytic transfer hydrogenolysis has been shown to significantly accelerate the deprotection of N-Cbz derivatives. thieme-connect.com

Acidic conditions can also be employed to cleave the Cbz group, although this method is less common. total-synthesis.com Strong acids like hydrogen bromide in acetic acid can effect the cleavage, but the harsh conditions may not be suitable for substrates with other acid-sensitive functional groups.

| Reaction Type | Reagents and Conditions | Outcome | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Deprotection to 1,4-diazepane | nih.govmissouri.edu |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Pd/C, solvent (e.g., i-PrOH), often with microwave irradiation | Rapid deprotection to 1,4-diazepane | researchgate.netthieme-connect.com |

| Acidic Cleavage | Strong acids (e.g., HBr in acetic acid) | Deprotection, potential for side reactions | total-synthesis.com |

Reactions on the Diazepane Ring Nitrogen Atoms

With one nitrogen atom protected by the Cbz group, the secondary amine at the 4-position of the diazepane ring is available for various chemical transformations, most notably N-alkylation and N-acylation.

N-Alkylation: The secondary amine can be alkylated using a variety of alkylating agents, such as alkyl halides, in the presence of a base. The choice of base and solvent is crucial to prevent side reactions. For instance, in the synthesis of related N-Boc-protected aminopyridines, electrogenerated acetonitrile (B52724) anion has been used as a strong base for efficient alkylation under mild conditions. nih.gov Similarly, direct reductive amination can lead to the alkylation of the diazepane nitrogen atoms. nih.gov

N-Acylation: The secondary amine readily undergoes acylation with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental in building more complex molecular architectures. A wide range of reagents and methods have been developed for N-acylation, including the use of coupling reagents for peptide synthesis. researchgate.net

Following these transformations, the Cbz group can be removed as described in section 3.1 to allow for further functionalization at the other nitrogen if desired.

| Reaction Type | General Reagents | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃, Et₃N) | 4-Alkyl-1-benzyl-1,4-diazepane-1-carboxylate | nih.govnih.gov |

| N-Acylation | Acyl chloride or anhydride, base | 4-Acyl-1-benzyl-1,4-diazepane-1-carboxylate | researchgate.net |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | 4-Alkyl-1-benzyl-1,4-diazepane-1-carboxylate | nih.gov |

Modifications of the Benzyl Group

The term "modifications of the benzyl group" in the context of Benzyl 1,4-diazepane-1-carboxylate primarily refers to the cleavage of the entire benzyloxycarbonyl group, as detailed in section 3.1. The benzyl group itself is generally stable under many reaction conditions.

However, reactions targeting the aromatic ring of the benzyl group, such as electrophilic aromatic substitution, are not commonly performed on this substrate. Such reactions would likely require conditions that could interfere with other functional groups in the molecule or lead to a mixture of products. The primary synthetic utility of the benzyl group in this compound is as part of the Cbz protecting group, which is removed to advance the synthesis.

The key transformation involving the benzyl group is its removal via hydrogenolysis . nih.gov This process effectively cleaves the benzyl-oxygen bond of the carbamate (B1207046).

| Transformation | Method | Key Reagents | Outcome | Reference(s) |

| Removal of Benzyl Group | Hydrogenolysis | H₂, Pd/C or Ammonium formate, Pd/C | Cleavage of the Cbz group to yield the free amine | nih.govresearchgate.netthieme-connect.com |

Formation of Complex Heterocyclic Systems Incorporating the Diazepane Core

This compound and its derivatives are valuable building blocks for the synthesis of more complex, often polycyclic, heterocyclic systems. The diazepine (B8756704) nucleus is a common feature in a variety of biologically active compounds. semanticscholar.org

One of the most significant applications is in the synthesis of benzodiazepines , a class of compounds with a wide range of therapeutic properties. daneshyari.comresearchgate.net The diazepane ring can be annulated with a benzene (B151609) ring or other aromatic systems to construct the benzodiazepine (B76468) framework. mdpi.comfrontiersin.orggoogle.com For example, intramolecular C-N bond coupling reactions are a powerful strategy for forming fused ring systems. mdpi.comnih.gov

Furthermore, the diazepane core can be incorporated into other complex structures, such as dipyrrolo-diazepine derivatives , through intramolecular cyclization reactions. daneshyari.comresearchgate.net These reactions often involve the formation of new rings by creating bonds between substituents on the diazepane ring and other parts of the molecule. The synthesis of such complex systems highlights the versatility of the diazepane scaffold in medicinal and materials chemistry. dntb.gov.uanih.govnih.govnih.gov

| Target Heterocyclic System | General Synthetic Strategy | Precursor Type | Reference(s) |

| Benzodiazepines | Intramolecular amidation/amination, cyclization | Functionalized diazepane derivatives | researchgate.netmdpi.comgoogle.commdpi.com |

| Dipyrrolo-diazepines | Intramolecular alkyne cyclization | Propargylated dipyrromethanes derived from diazepine precursors | daneshyari.comresearchgate.net |

| Fused Diazepinones | Intramolecular Buchwald-Hartwig reaction | Halogenated aryl or heteroaryl substituted diazepanes | mdpi.com |

Biological Activities and Pharmacological Profiling of Benzyl 1,4 Diazepane 1 Carboxylate Derivatives

Activity as Sigma Receptor Ligands (σ1R and σ2R)

Derivatives of benzyl (B1604629) 1,4-diazepane-1-carboxylate have emerged as a promising class of sigma receptor (σR) ligands. The sigma receptors, comprising σ1R and σ2R subtypes, are unique proteins involved in a myriad of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. nih.gov The σ1R is a chaperone protein located at the endoplasmic reticulum, which can modulate ion channels and has been implicated in neuroprotection, amnesia, and drug addiction. nih.govnih.gov The σ2R, identified as TMEM97, is overexpressed in many cancer cell lines, making its agonists potential antitumor agents. nih.gov

Structure-Activity Relationships for Sigma Receptor Affinity

Research into novel 1,4-diazepane-based derivatives has provided significant insights into their structure-activity relationships (SAR). A key strategy involved a "conformational expansion approach," where the piperidine (B6355638) ring of previously studied sigma ligands was replaced with the larger, more flexible 1,4-diazepane ring. nih.gov This modification was found to either retain or, in some cases, enhance the binding affinity for both σ1 and σ2 receptors. nih.gov

The nature of the aromatic fragment linked to the amide carbonyl group of the diazepane structure is crucial for affinity. Key findings from these studies include:

Spacer Influence : The seven-membered diazepane ring proved to be a superior scaffold compared to the smaller piperidine ring for achieving high sigma receptor affinity. nih.gov

Aromatic System : Derivatives incorporating bicyclic aromatic systems, such as benzofuran (B130515) and quinoline (B57606), demonstrated moderate to high affinity for both σR subtypes. In contrast, their monocyclic counterparts were weak inhibitors or lacked affinity altogether. nih.gov

Benzyl Substitution : Substitution on the benzyl moiety significantly influences affinity and selectivity. The unsubstituted phenyl ring is common in many σ1R ligands. nih.gov However, introducing a 2,4-dimethyl substitution on the benzyl ring generally improved affinity for the σ2R subtype over the σ1R. nih.gov

Table 1: Sigma Receptor Binding Affinities of Selected Diazepane Derivatives

| Compound | Aromatic Moiety | Benzyl Substitution | σ1R Kᵢ (nM) | σ2R Kᵢ (nM) |

|---|---|---|---|---|

| 2c | Benzofuran | Unsubstituted | High Affinity | Moderate Affinity |

| 2d | Quinoline | Unsubstituted | High Affinity | Moderate Affinity |

| 3c | Benzofuran | 2,4-dimethyl | High Affinity | High Affinity |

| 3d | Quinoline | 2,4-dimethyl | Moderate Affinity | High Affinity |

Note: This table is a qualitative representation based on findings that benzofurane and quinoline derivatives (2c, 3c, 2d, 3d) showed the highest affinities, with specific Kᵢ values of 8.0 nM (σ1R) and 28 nM (σ2R) reported for compound 3c. nih.gov

Receptor Selectivity Studies

Selectivity for either the σ1R or σ2R subtype is a critical goal in the development of targeted therapies. Studies on benzyl 1,4-diazepane-1-carboxylate derivatives have shown that selectivity can be systematically tuned through chemical modification. nih.gov

For instance, the benzofuran derivative 2c was identified as having the best affinity for the σ1 receptor. nih.gov Conversely, the introduction of a 2,4-dimethyl substitution on the benzyl group, as seen in derivatives 3c and 3d , consistently enhanced the affinity for the σ2 receptor relative to the σ1 receptor. nih.gov This demonstrates a clear SAR principle where specific substitutions can be used to direct the ligand's preference for one subtype over the other, which is essential for developing drugs with specific pharmacological profiles, such as σ2R-targeted anticancer agents or σ1R-targeted neuroprotective drugs. nih.gov

Agonistic and Antagonistic Modulations

The functional outcome of a ligand binding to a sigma receptor is categorized as either agonism or antagonism, though this classification can be complex and dependent on the specific cellular process being measured. nih.govnih.gov Sigma-1 receptor agonists have been associated with neuroprotective and anti-amnesic effects, while antagonists have shown potential in treating neuropathic pain and the negative symptoms of schizophrenia. nih.govnih.gov

The mechanism of action for these ligands is not as straightforward as with traditional receptors. For σ1R, ligand binding can influence the receptor's role as a molecular chaperone by affecting its multimerization state. nih.gov Studies using bioluminescence resonance energy transfer (BRET) have shown that some antagonist ligands, like haloperidol, enhance the formation of σ1R multimers, while some agonists, like (+)-pentazocine, can decrease it. nih.gov These changes in oligomerization are thought to impact the receptor's interactions with its various client proteins, leading to the observed downstream pharmacological effects. nih.gov For example, σ1R agonists typically inhibit voltage-gated ion channels, an effect that is blocked by σ1R antagonists. nih.gov

While the specific agonistic or antagonistic profiles of the diazepane derivatives 2c, 2d, 3c, and 3d were not explicitly detailed in the initial binding studies, their high affinity makes them valuable candidates for further functional characterization to determine their potential as therapeutic agonists or antagonists. nih.gov

Modulation of Efflux Pump Systems in Bacterial Resistance

In the realm of infectious diseases, derivatives of the benzyl 1,4-diazepane scaffold are being investigated as efflux pump inhibitors (EPIs). Efflux pumps are proteins used by bacteria to expel harmful substances, including antibiotics, from the cell, thereby conferring multidrug resistance (MDR). nih.govyoutube.com Inhibiting these pumps can restore the efficacy of conventional antibiotics. nih.gov

Inhibition of Resistance-Nodulation-Cell Division (RND) Pumps

A close analogue, 1-benzyl-1,4-diazepane (B1296151) (1-BD) , has been identified as an effective EPI in Escherichia coli. nih.govunifi.it This compound specifically targets the Resistance-Nodulation-Cell Division (RND) family of efflux pumps, which are major contributors to MDR in Gram-negative bacteria. nih.govunifi.ityoutube.com

Research has shown that 1-BD potentiates the activity of several antibiotics, including levofloxacin. nih.govunifi.it In E. coli strains that overexpress the AcrAB-TolC and AcrEF-TolC RND efflux pumps, 1-BD significantly decreases the minimum inhibitory concentration (MIC) of levofloxacin. nih.govunifi.it This effect is not observed in mutant strains where the acrAB genes have been deleted, confirming that the AcrAB pump is a key target of 1-BD. nih.govunifi.it Furthermore, 1-BD increases the intracellular accumulation of ethidium (B1194527) bromide, a known substrate of RND pumps, providing direct evidence of efflux inhibition. nih.govunifi.it Interestingly, the mechanism is considered mixed, as 1-BD was also found to decrease the transcription of the acrAB gene, suggesting it interferes with both the pump's function and its expression. nih.govunifi.it

Table 2: Effect of 1-benzyl-1,4-diazepane (1-BD) on Levofloxacin MIC in E. coli Strains

| E. coli Strain | Relevant Genotype | Levofloxacin MIC (μg/mL) | Levofloxacin MIC with 1-BD (μg/mL) | Fold Decrease in MIC |

|---|---|---|---|---|

| AG100 | Wild-type | 0.03 | 0.015 | 2 |

| AG100A | Overexpressing AcrAB | 2 | 0.06 | 32 |

| AG100EF | Overexpressing AcrEF | 0.25 | 0.06 | 4 |

| AG100B | ΔacrAB | 0.015 | 0.015 | 1 (No change) |

Data derived from studies on 1-benzyl-1,4-diazepane. nih.govunifi.it

Effects on Bacterial Membrane Permeability

In addition to direct efflux pump inhibition, 1-BD has been shown to affect the integrity of the bacterial membrane. nih.govunifi.it Fluorimetric assays using dyes like SYTO 9 and propidium (B1200493) iodide, which differentiate between cells with intact and compromised membranes, revealed that 1-BD increases bacterial membrane permeability. unifi.it

Potentiation of Antibiotic Efficacy

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. Derivatives of 1,4-diazepane have emerged as potent efflux pump inhibitors (EPIs), capable of restoring the efficacy of conventional antibiotics.

Research has focused on 1-benzyl-1,4-diazepane (1-BD) as a promising EPI in Escherichia coli strains that overexpress Resistance-Nodulation-cell Division (RND) pumps like AcrAB-TolC. nih.gov Studies have shown that 1-BD can significantly decrease the Minimum Inhibitory Concentration (MIC) of various antibiotics, including levofloxacin. The mechanism of 1-BD involves a multi-pronged attack: it increases the permeability of the bacterial membranes and also reduces the transcription of the acrAB gene, which codes for key components of the efflux pump. nih.gov This dual action differentiates it from many other known EPIs. nih.gov The ability of 1-BD to increase the intracellular accumulation of substances like ethidium bromide further confirms its role in compromising the efflux mechanism. nih.gov

| Bacterial Strain | Treatment | Levofloxacin MIC (μg/mL) | Fold Decrease in MIC |

|---|---|---|---|

| AcrAB-overexpressing E. coli | Levofloxacin alone | 1 | - |

| Levofloxacin + 1-BD (128 μg/mL) | 0.125 | 8 |

Inhibitory Activity on Calcium Channels

T-type calcium channels are crucial players in regulating neuronal excitability and have been identified as therapeutic targets for a variety of neurological disorders. researchgate.net The 1,4-diazepane skeleton has been successfully utilized to develop potent and selective blockers of these channels.

Synthetic exploration of 1,4-diazepane derivatives led to the discovery of compound 4s , which demonstrated significant potential as a T-type calcium channel blocker. nih.gov This compound exhibited good selectivity over other types of calcium channels, such as N-type, and also over the hERG channel, which is a critical consideration for avoiding cardiac side effects. nih.gov The favorable pharmacokinetic profile of compound 4s suggests its suitability for further investigation in the context of diseases linked to T-type calcium channel dysfunction. nih.gov

| Compound | Target Channel | Activity/Selectivity Profile |

|---|---|---|

| Compound 4s | T-Type Calcium Channels | Identified as a potent blocker with good selectivity over N-type and hERG channels. nih.gov |

Enzyme Inhibition Profiles

The versatility of the 1,4-diazepane scaffold is further highlighted by its application in designing specific enzyme inhibitors for various therapeutic areas.

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a key enzyme in the peripheral metabolism of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol in tissues like the liver and adipose tissue. Overactivity of this enzyme is linked to metabolic syndrome, obesity, and type 2 diabetes. mdpi.com Consequently, inhibiting 11β-HSD1 is a major focus for developing new treatments for these conditions. While various heterocyclic compounds, such as benzothiazoles and 1,4-diaryl-1,4-dihydropyrazines, have been developed as potent 11β-HSD1 inhibitors, specific research detailing this compound derivatives for this target is not extensively documented in the available literature. mdpi.comnih.gov The development of inhibitors for this enzyme remains an active area of research, with a focus on achieving tissue-specific effects.

Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, a key regulator of gene transcription. Their dysregulation has been implicated in various cancers, making them attractive targets for oncology drug development. researchgate.netnih.gov A specific derivative of 1,4-diazepane has been identified as a potent and selective CDK8/19 inhibitor.

The compound 15w (3-amino-4-(4-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-1,4-diazepan-1-yl)thieno[2,3-b]pyridine-2-carboxamide) demonstrated high selectivity for CDK8/19. researchgate.net Research has shown that inhibiting CDK8/19 with compounds like 15w can prevent the development of resistance to EGFR-targeting drugs in cancer therapy. researchgate.net This suggests a powerful combination strategy where a 1,4-diazepane derivative could be used to overcome or prevent therapeutic resistance, a major hurdle in cancer treatment.

| Compound | Target | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| 15w | CDK8/19 | Highly selective and potent inhibition. researchgate.net | Prevention of resistance to EGFR inhibitors in cancer therapy. researchgate.net |

GABA(a) Receptor Modulation

The γ-aminobutyric acid type A (GABAA) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system and the target for benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant properties. nih.gov The 1,4-diazepane ring is a core structural feature of many of these modulators.

A study focused on the synthesis of disubstituted 1,4-diazepines identified compounds with a notable affinity for GABAA-receptor subtypes. nih.gov Specifically, a synthesized dihydro-1H-1,4-diazepine, referred to as compound 5 , was evaluated for its binding affinity to different benzodiazepine (B76468) receptor subtypes, demonstrating activity in the micromolar range. nih.gov This indicates that the 1,4-diazepane scaffold, beyond the classic benzodiazepine structure, can be tailored to interact with this crucial receptor family.

| Compound | Assay | IC50 (μM) |

|---|---|---|

| Compound 5 | Binding to one receptor subtype | 1.5 nih.gov |

| Binding to another receptor subtype | 1.1 nih.gov |

Antimigratory Activity in Cancer Cell Lines

The ability of cancer cells to migrate is fundamental to metastasis, the primary cause of cancer-related mortality. Targeting cellular pathways that control migration is a key strategy in modern oncology research. Derivatives based on the 1,4-benzodiazepine (B1214927) structure, which includes the diazepane ring, have shown promise in this area.

Recent studies have focused on Annexin A3 (ANXA3) as a key protein in the development of triple-negative breast cancer (TNBC), where its overexpression promotes cell proliferation and migration. acs.org A novel 1,4-benzodiazepine derivative, 18a5 , was developed as a highly selective degrader of ANXA3. acs.org By targeting ANXA3 for degradation, compound 18a5 displayed a potent inhibitory effect on TNBC tumor growth in xenograft models (Tumor Growth Inhibition = 96%). acs.org This mechanism directly interferes with a protein implicated in cancer cell migration, positioning such derivatives as promising leads for developing new anti-metastatic agents. While many studies focus on general cytotoxicity, the targeted degradation of a pro-migratory protein represents a more refined therapeutic approach.

| Compound | Mechanism of Action | In Vivo Efficacy |

|---|---|---|

| 18a5 | Selective degrader of ANXA3, a protein promoting cancer cell migration and proliferation. acs.org | Tumor Growth Inhibition (TGI) of 96% in a TNBC xenograft model. acs.org |

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Heterocyclic compounds, including those with a diazepine (B8756704) nucleus, have shown promise in this area.

Derivatives of 1,4-diazepines, which are structurally related to 1,4-diazepanes, have been synthesized and evaluated for their antifungal properties. ias.ac.innih.gov For instance, a series of novel 1H-1,4-diazepines incorporating a pyrazolopyrimidinone (B8486647) moiety were screened for their activity against various fungal strains. ias.ac.in These compounds demonstrated activity against Aspergillus niger and Candida albicans. ias.ac.in

Similarly, the benzyl group is a common feature in many compounds exhibiting antifungal effects. A study on synthetic benzyl bromides and their derivatives revealed strong antifungal properties. nih.gov Specifically, certain benzyl bromide derivatives were highly effective against Candida albicans and Candida krusei. nih.gov Another study focused on benzylic 1,2,3-triazole-4-carboxamides, which were tested against a panel of filamentous fungi and Candida species. scielo.org.mx Some of these compounds, particularly 3d and 3e, were identified as potent fungicidal agents against Rhizopus oryzae, even surpassing the efficacy of the reference drug, itraconazole. scielo.org.mx

Furthermore, research into N-(benzyl carbamoyl (B1232498) or carbamothioyl)-2-hydroxy substituted benzamides and 2-benzyl amino-substituted benzoxazines has also shown antifungal potential. researchgate.net

The table below summarizes the antifungal activity of some of these related derivatives.

| Compound/Derivative Class | Fungal Species | Activity | Reference |

| 1H-1,4-Diazepines with pyrazolopyrimidinone | Aspergillus niger, Candida albicans | Active | ias.ac.in |

| Benzyl bromide derivatives | Candida albicans, Candida krusei | Highly effective | nih.gov |

| Benzylic 1,2,3-triazole-4-carboxamides (3d, 3e) | Rhizopus oryzae | Potent fungicidal agents | scielo.org.mx |

Antioxidant Activity and Radical Scavenging Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. This has driven the search for effective antioxidant compounds.

In another study, novel bis-Schiff bases derived from a benzyl phenyl ketone nucleus were synthesized and evaluated for their DPPH free radical scavenging activity. researchgate.net Several of these compounds exhibited excellent antioxidant activity, with IC50 values lower than the standard drug, ascorbic acid. researchgate.net Specifically, compounds 2c, 2b, 2d, and 2a showed notable potency. researchgate.net

The antioxidant potential of benzylchroman derivatives isolated from Caesalpinia sappan L. has also been investigated. nih.gov These compounds, sappanchalcone (B1681444) and 3'-deoxy-4-O-methylepisappanol, were found to be effective against various pro-oxidant species, including ROS and reactive nitrogen species (RNS). nih.gov

The following table presents the antioxidant activity of some of these benzyl-containing derivatives.

| Compound/Derivative Class | Assay | Activity | Reference |

| Benzylic bromophenols | DPPH· and ABTS•+ scavenging | Effective scavengers | nih.gov |

| Bis-Schiff bases of benzyl phenyl ketone (2c) | DPPH free radical scavenging | IC50 = 26.11±0.12 μM | researchgate.net |

| Bis-Schiff bases of benzyl phenyl ketone (2b) | DPPH free radical scavenging | IC50 = 30.33±0.22 μM | researchgate.net |

| Benzylchroman derivatives | ROS and RNS scavenging | Effective against pro-oxidant species | nih.gov |

Applications in Drug Discovery and Medicinal Chemistry

Intermediate in the Synthesis of Pharmacologically Active Agents

A key application of benzyl (B1604629) 1,4-diazepane-1-carboxylate derivatives is their role as intermediates in the multi-step synthesis of complex, commercially available drugs.

Benzyl 1,4-diazepane-1-carboxylate, specifically its methylated derivative, is a critical intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist used for treating insomnia. rhhz.netgoogle.com The synthesis of Suvorexant requires the chiral (R)-enantiomer of the diazepane core. researchgate.net

Manufacturing processes often begin with (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate, a racemic mixture of both (R) and (S) enantiomers. google.compatsnap.com A significant challenge in the synthesis is the efficient separation of these enantiomers to isolate the desired (R)-isomer. Researchers have developed a resolution process that involves the formation of a cocrystal. google.compatsnap.com In this process, (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is treated with a chiral resolving agent, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED), which selectively forms a cocrystal with the (R)-enantiomer of the diazepane intermediate. google.compatsnap.com This allows for the separation and isolation of the (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride, which is then converted into Suvorexant through subsequent chemical steps, including N-acylation and N-deprotection. google.com This method provides the desired intermediate with high enantiomeric purity (≥99% ee). google.com

A general synthetic pathway is outlined below:

| Step | Description | Starting Material | Product |

| 1 | Resolution | (rac)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate google.compatsnap.com |

| 2 | N-acylation | (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | N-acylated diazepane intermediate google.com |

| 3 | N-deprotection | N-acylated diazepane intermediate with benzyl group | Deprotected diazepane intermediate rhhz.netgoogle.com |

| 4 | Coupling | Deprotected diazepane intermediate | Suvorexant rhhz.netgoogle.com |

Design and Synthesis of New Therapeutic Agents based on the Diazepane Scaffold

The 1,4-diazepane ring is a versatile scaffold used in the rational design of new drugs targeting a wide range of biological systems. nih.govdoi.org Its three-dimensional structure allows for the attachment of various functional groups in specific spatial orientations, facilitating interaction with diverse biological targets. nih.gov

The diazepine (B8756704) scaffold is a cornerstone in the development of Central Nervous System (CNS) active agents. nih.gov Benzodiazepines, which feature a benzene (B151609) ring fused to a diazepine ring, are well-known for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. wikipedia.org These effects are primarily mediated through their interaction with the GABA-A receptor in the CNS. nih.gov

Researchers are actively exploring novel 1,4-diazepane derivatives to create new CNS agents. For instance, N,N-disubstituted-1,4-diazepane scaffolds have been used to develop potent, CNS-penetrant orexin receptor antagonists for promoting sleep. nih.gov The design of these molecules focuses on optimizing their binding affinity to CNS receptors while ensuring they can cross the blood-brain barrier, a critical property for CNS-active drugs.

The inherent anticonvulsant properties of the diazepine core have led to the development of numerous anti-epileptic drugs. nih.govresearchgate.net Compounds based on the 1,4-benzodiazepine (B1214927) structure are particularly effective in managing seizures. researchgate.net Research in this area involves synthesizing new derivatives and evaluating their efficacy in preclinical models. For example, studies on various 1,4-benzodiazepine and azirino[1,2-d] google.compatsnap.combenzodiazepine (B76468) (ABDZ) derivatives have shown significant anticonvulsant activity against seizures induced by auditory stimulation or chemical convulsants like pentylenetetrazole. researchgate.net The potency of these compounds is often related to their ability to modulate GABA-A receptors. nih.gov

A comparative study of anticonvulsant potency in mice demonstrated the following rank order for some 1,4-benzodiazepine derivatives: Flunitrazepam > Diazepam > Pinazepam > Prazepam > Halazepam > Camazepam researchgate.net

While some benzodiazepines like diazepam can impair cognitive function, the versatile diazepane scaffold is also being explored for the development of cognition enhancers, or nootropics. nih.govnih.govfrontiersin.org The goal is to design molecules that can improve mental functions such as memory, creativity, and attention. science.gov

A series of potent and selective histamine-3 (H3) receptor antagonists were developed based on a spirofused diazepane amide scaffold. acs.org The H3 receptor is a target for cognitive enhancement. In a mouse model of cognition (the novel object recognition test), an exemplar compound from this series demonstrated a statistically significant improvement in performance, highlighting the potential of the diazepane scaffold in designing new treatments for cognitive deficits. acs.org

The 1,4-diazepane scaffold is a promising framework for developing neuroprotective agents, particularly for neurodegenerative conditions like Alzheimer's disease. uwaterloo.ca A primary pathological hallmark of Alzheimer's is the aggregation of amyloid-β (Aβ) peptides into plaques in the brain. uwaterloo.ca

Recent research has focused on designing small molecules based on the flexible 1,4-diazepane structure to act as inhibitors of Aβ aggregation. uwaterloo.ca A library of 38 different 1,4-diazepane derivatives was synthesized and evaluated. Several of these compounds showed moderate to good inhibition of Aβ42 and Aβ40 aggregation. uwaterloo.ca The most promising lead compounds also exhibited significant neuroprotective effects by rescuing neuronal cells from Aβ42-induced cytotoxicity and demonstrated the ability to cross the blood-brain barrier, a crucial requirement for treating CNS disorders. uwaterloo.ca

| Compound Series | Target Activity | Key Findings |

| (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives | Aβ Aggregation Inhibition | Moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced inhibition of Aβ40 (53–77%). uwaterloo.ca |

| N-alkylated 1,4-diazepane derivatives | Aβ Aggregation Inhibition | Improved inhibition of Aβ40 aggregation (55–67%). uwaterloo.ca |

| Lead 1,4-diazepane derivatives | Neuroprotection | Rescued HT22 neuronal cells from Aβ42-induced cytotoxicity (47.9–57.4% protection). uwaterloo.ca |

Anticancer Agents

The 1,4-diazepane moiety is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities, including anticancer properties. This compound serves as a key building block in the synthesis of novel molecules designed to target cancer cells.

Researchers have synthesized and evaluated various 1,4-diazepine derivatives that have demonstrated significant cytotoxic activity against several human cancer cell lines. For instance, a series of new cyclohepta[b]thieno[2,3-e] newdrugapprovals.orgresearchgate.netdiazepine derivatives were synthesized and screened for their in vitro anticancer activity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver carcinoma (HepG-2) cell lines. newdrugapprovals.org Certain compounds within this series exhibited notable antitumor activity. newdrugapprovals.org

In another study, a new series of diazepane-containing derivatives were developed as sigma receptor (σR) ligands. The σ2R subtype is known to be overexpressed in many cancer cell lines, making it a promising target for antitumor drugs. While the synthesized compounds in this particular study did not show significant toxicity in the tested cancer cell lines, the research highlights the utility of the diazepane scaffold in designing molecules to interact with cancer-relevant biological targets. nih.gov The benzyl carboxylate group in the parent compound provides a convenient handle for chemical modification, allowing for the introduction of various functionalities to optimize binding affinity and biological activity.

| Derivative Class | Cancer Cell Lines Tested | Key Findings |

|---|---|---|

| Cyclohepta[b]thieno[2,3-e] newdrugapprovals.orgresearchgate.netdiazepines | MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver) | Some derivatives displayed significant antitumor activity. newdrugapprovals.org |

| Diazepane-based Sigma Ligands | PANC-1 (Pancreatic), another cancer cell line | Designed as σ2R agonists, which are potential antitumor drugs, though these specific derivatives showed low cytotoxicity. nih.gov |

Agents for Metabolic Syndrome

While the 1,4-diazepane scaffold is prevalent in various therapeutic areas, current scientific literature does not extensively report on the direct application or investigation of this compound or its close derivatives specifically for the treatment of metabolic syndrome. Metabolic syndrome is a complex condition characterized by a cluster of risk factors including abdominal obesity, hypertension, and insulin resistance. The development of drugs for this syndrome often involves targeting enzymes and receptors involved in metabolic pathways. Although derivatives of related heterocyclic structures like oxadiazoles have been investigated for their potential to manage conditions associated with metabolic syndrome, such as diabetes, a clear research trajectory for 1,4-diazepane-1-carboxylates in this specific therapeutic area is not prominently documented in available studies. nih.gov

Agents for Cerebrovascular Disorders and Glaucoma

A significant application of the 1,4-diazepane-1-carboxylate scaffold is in the development of agents for cerebrovascular disorders and glaucoma. This is prominently exemplified by the synthesis of Ripasudil (K-115), a Rho-kinase inhibitor used for the treatment of glaucoma and ocular hypertension. newdrugapprovals.orgresearchgate.netnewdrugapprovals.orgresearchgate.net

The key intermediate in the practical synthesis of Ripasudil is (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate. newdrugapprovals.orgresearchgate.netnewdrugapprovals.orgresearchgate.net This intermediate, a closely related analogue of this compound, underscores the importance of the N-protected 1,4-diazepane ring system in constructing the final active pharmaceutical ingredient. The synthesis involves the construction of the chiral 1,4-diazepane ring followed by further chemical modifications. newdrugapprovals.orgresearchgate.netresearchgate.net

Rho-kinase inhibitors, like Ripasudil, are known to be effective in treating glaucoma by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. Some research also suggests the potential utility of isoquinoline-5-sulfonamide compounds, which can be derived from diazepane intermediates, as preventive and therapeutic agents for cerebrovascular disorders such as cerebral infarction.

| Compound | Therapeutic Area | Role of 1,4-Diazepane-1-carboxylate Scaffold |

|---|---|---|

| Ripasudil (K-115) | Glaucoma, Ocular Hypertension | (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is a key intermediate in its synthesis. newdrugapprovals.orgresearchgate.netnewdrugapprovals.orgresearchgate.net |

| Isoquinoline-5-sulfonamide derivatives | Cerebrovascular Disorders | Can be synthesized from 1,4-diazepane intermediates. |

Contribution to Compound Libraries and Screening Programs

This compound and similar structures are valuable building blocks in diversity-oriented synthesis (DOS). DOS is a strategy used to create large collections of structurally diverse small molecules for high-throughput screening to identify new drug leads. The 1,4-diazepane scaffold is considered a "privileged" structure because it can serve as a template for synthesizing compounds that bind to a variety of biological targets.

The chemical functionality of this compound, particularly the protected amine and the benzyl ester, allows for controlled and sequential chemical modifications. This enables the generation of a wide array of derivatives with different substituents and three-dimensional shapes. These compound libraries can then be screened against various biological targets to discover novel bioactive molecules.

An example of a DOS approach in a related area involved the synthesis of a library of compounds based on a 1,4-benzodiazapine-2,5-dione scaffold for the discovery of new antitumor agents. acs.org This demonstrates how a core diazepine structure can be systematically modified to generate a diverse set of molecules for biological screening. The use of such scaffolds is crucial for populating compound libraries with novel chemical entities that can lead to the identification of first-in-class medicines. nih.govaobious.com

Advanced Characterization and Computational Studies

Spectroscopic and Chromatographic Methods in Compound Purity and Identification (excluding basic data)

To ensure the purity and confirm the identity of Benzyl (B1604629) 1,4-diazepane-1-carboxylate and its derivatives, researchers employ a variety of advanced spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a key method used to analyze reaction mixtures and assess the purity of the final products. nih.gov For instance, in syntheses involving related diazepane scaffolds, representative HPLC chromatograms are used to distinguish between mono-, di-, and tri-alkylated products based on their distinct retention times. nih.gov

Further characterization can be achieved using advanced mass spectrometry techniques. Predicted Collision Cross Section (CCS) values, calculated for different adducts of the molecule, provide information on the ion's size and shape in the gas phase. uni.lu This data can be instrumental in structural elucidation and confirmation.

Table 1: Predicted Collision Cross Section (CCS) Data for Benzyl 1,4-diazepane-1-carboxylate Adducts uni.lu

| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 235.14411 | 151.6 |

| [M+Na]⁺ | 257.12605 | 153.9 |

| [M-H]⁻ | 233.12955 | 154.1 |

| [M+NH₄]⁺ | 252.17065 | 164.3 |

| [M+K]⁺ | 273.09999 | 155.3 |

| [M+H-H₂O]⁺ | 217.13409 | 142.8 |

| [M+HCOO]⁻ | 279.13503 | 167.1 |

| [M+CH₃COO]⁻ | 293.15068 | 187.1 |

For chiral molecules like derivatives of this compound, determining the enantiomeric purity is critical. Enantiomeric excess (ee), which is equivalent to optical purity, measures the degree to which one enantiomer is more abundant than the other in a mixture. masterorganicchemistry.comlibretexts.org A mixture with a 50% enantiomeric excess, for example, contains 75% of the major enantiomer and 25% of the minor one. masterorganicchemistry.com

Table 2: Example of Chiral Resolution of a this compound Derivative google.com

| Compound | Process | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Recrystallization in ethanol | 64% | 95.4% |

| (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | Overall Process | 19.8% | 95.4% |

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules, offering insights into how a ligand like this compound might interact with a biological target. nih.gov These simulations can determine the binding mode, identify key interacting amino acid residues, and estimate the binding free energy between a ligand and a receptor. nih.gov

The general methodology for an MD simulation involves placing the ligand-receptor complex in a simulated physiological environment (e.g., a water box with ions) and running the simulation for an extended period, often up to a microsecond (μs). nih.gov During the simulation, analysts track metrics like the Root Mean Square Deviation (RMSD) to evaluate the stability of the complex. nih.gov A stable RMSD over time suggests that the system has reached equilibrium. nih.gov The results can reveal how the ligand's binding influences the receptor's conformational flexibility, particularly in key structural elements like alpha-helices, which can correlate with the compound's biological activity. nih.gov

Binding Studies and Receptor Profiling

Binding studies are essential in vitro experiments that quantify the interaction between a compound and its molecular target, typically a receptor or enzyme. Radioligand displacement assays are a common method used to determine a compound's binding affinity (often expressed as Kᵢ, the inhibition constant) for a specific receptor. nih.gov In these assays, the test compound competes with a known radioactive ligand for binding to the receptor.

Functional assays, such as calcium mobilization studies, are then used to determine the efficacy of the compound at the receptor. nih.gov These experiments reveal whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. nih.govnih.gov For example, studies on N-benzyltryptamines, which share the N-benzyl structural motif, have shown that these compounds can act as full agonists at certain serotonin (B10506) receptor subtypes, with affinities in the nanomolar range. nih.gov Such studies are crucial for building a receptor profile and predicting a compound's potential pharmacological effects. nih.gov

Future Research Directions and Therapeutic Potential

Exploration of Novel Diazepane Derivatives with Enhanced Biological Activities

The 1,4-diazepane core is a versatile scaffold that allows for extensive chemical modification to explore a wide range of biological activities. semanticscholar.org Future research will undoubtedly focus on the synthesis and biological evaluation of novel derivatives of Benzyl (B1604629) 1,4-diazepane-1-carboxylate to enhance their potency, selectivity, and pharmacokinetic profiles.

Researchers have already demonstrated that derivatives of the 1,4-diazepane structure exhibit a variety of biological effects, including but not limited to, actions as T-type calcium channel blockers, factor Xa inhibitors, and triple reuptake inhibitors. nih.govdocumentsdelivered.com For instance, certain 1,4-diazepane derivatives have shown potential as T-type calcium channel blockers, which are implicated in various cardiovascular and neurological disorders. nih.govdocumentsdelivered.com The exploration of different substituents on the benzyl and diazepane rings could lead to the discovery of compounds with enhanced inhibitory activity and selectivity for specific biological targets.

A key strategy in this exploration is the creation of compound libraries with diverse chemical functionalities. By systematically altering the substituents, medicinal chemists can probe the structure-activity relationships (SAR) and identify key molecular features responsible for the desired biological effects. chemisgroup.us This approach has been successful in identifying potent and selective inhibitors for various targets.

Table 1: Examples of Biologically Active 1,4-Diazepane Derivatives

| Compound Class | Biological Target/Activity | Therapeutic Potential |

| Substituted 1,4-diazepanes | T-type calcium channels nih.govdocumentsdelivered.com | Antihypertensive, antiepileptic |

| 1,4-Diazepane derivatives | Factor Xa nih.gov | Anticoagulant |

| 1-Aryl-1,4-diazepan-2-ones | Monoamine reuptake inhibition | Antidepressant |

| Diazepine-benzimidazole derivatives | Voltage-gated sodium channels nih.gov | Anticonvulsant, anxiolytic |

This table is for illustrative purposes and not exhaustive.

Mechanism of Action Elucidation for Observed Biological Effects

A critical area of future research is the detailed elucidation of the molecular mechanisms underlying the observed biological effects of Benzyl 1,4-diazepane-1-carboxylate derivatives. While the broader class of benzodiazepines is well-known to act on GABAA receptors, the specific targets for many novel diazepane derivatives are yet to be fully characterized. chemisgroup.us

For example, the diazepine-benzimidazole derivative DAB-19 has been shown to modulate glutamatergic neurotransmission through a dual mechanism involving the inhibition of presynaptic voltage-gated sodium channels and a calcium-dependent stimulation of glutamate (B1630785) release. nih.gov This complex mode of action highlights the potential for diazepane derivatives to interact with a variety of molecular targets beyond the classical benzodiazepine (B76468) receptors.

Future studies will need to employ a range of experimental techniques to identify and validate the molecular targets of new derivatives. These may include:

Affinity Chromatography and Mass Spectrometry: To isolate and identify binding partners from cell lysates.

Target-Based Screening: To assess the activity of compounds against a panel of known receptors, enzymes, and ion channels.

Genetic and Molecular Biology Techniques: To study the effects of compounds on specific signaling pathways in cell-based assays.

Understanding the precise mechanism of action is crucial for optimizing the therapeutic efficacy and minimizing potential side effects of these compounds.

Optimization of Synthetic Routes for Scalability and Sustainability

The development of efficient, scalable, and sustainable synthetic routes is paramount for the translation of promising lead compounds into clinically viable drugs. While several methods for the synthesis of the 1,4-diazepane core exist, further optimization is necessary. nih.govgoogle.comgoogle.com

Key areas for improvement include:

Utilizing greener and more sustainable reagents and solvents: To minimize the environmental impact of the synthesis.

Developing robust and reproducible procedures: To ensure consistent quality and purity of the final product.

Recent advances in synthetic methodology, such as flow chemistry and the use of novel catalytic systems, offer promising avenues for achieving these goals. These technologies can enable more efficient and controlled production of this compound and its derivatives on an industrial scale.

Development of Structure-Based Drug Design Strategies

The increasing availability of high-resolution structures of biological targets provides a powerful tool for the rational design of novel inhibitors. Structure-based drug design (SBDD) and in silico modeling techniques can be effectively applied to the development of this compound derivatives with improved potency and selectivity. biointerfaceresearch.comnih.govnih.govmdpi.com

By understanding the three-dimensional structure of the target's binding site, medicinal chemists can design molecules that fit precisely and interact optimally with key residues. This approach can accelerate the drug discovery process by reducing the need for extensive and often serendipitous screening of large compound libraries.

Computational tools that will be instrumental in this area include:

Molecular Docking: To predict the binding mode and affinity of new derivatives to their target.

Molecular Dynamics Simulations: To study the dynamic behavior of the ligand-target complex and assess the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR) models: To correlate the chemical structure of compounds with their biological activity and guide the design of more potent analogs. mdpi.com

Investigation of Polypharmacology and Off-Target Activities

Polypharmacology, the ability of a single drug to interact with multiple targets, is a double-edged sword in drug discovery. While it can lead to enhanced therapeutic efficacy, it can also be the source of undesirable side effects. A thorough investigation of the polypharmacological profile and off-target activities of this compound derivatives is therefore essential.

Systematic screening of new compounds against a broad panel of receptors, enzymes, and ion channels can help to identify potential off-target interactions early in the drug development process. This information is crucial for assessing the safety profile of a lead compound and for guiding further optimization to minimize unwanted activities.

In silico methods can also play a significant role in predicting potential off-target effects. By comparing the structure of a new derivative to the structures of known ligands for various targets, it is possible to identify potential cross-reactivities and prioritize experimental testing. nih.gov A comprehensive understanding of the polypharmacology of these compounds will be critical for developing safe and effective therapeutic agents.

Q & A

Q. What are the key synthetic routes for Benzyl 1,4-diazepane-1-carboxylate, and how can reaction conditions be optimized?

this compound is synthesized via functionalization of the diazepane core. A common approach involves iodination of precursors like 6-amino-5-oxo-1,4-diazepane-1-carboxylate using iodine and an oxidizing agent. Critical parameters include:

- Temperature : Controlled heating (e.g., 50–80°C) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., THF) enhance selectivity.

- Catalysts : Use of mild bases (e.g., NaHCO₃) to stabilize intermediates.

Q. Optimization Example :

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Reaction Time | 6 hours | 12 hours | 12 hours (85% yield) |

| Iodine Equivalents | 1.2 eq | 1.5 eq | 1.5 eq (complete conversion) |

Methodological improvements include monitoring by LC-MS to track intermediate formation .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization employs:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.75–3.60 ppm (diazepane ring protons), δ 5.18 ppm (benzyl CH₂).

- ¹³C NMR : Carbamate carbonyl at δ 169–175 ppm.

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 235.3 .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain .

Q. What preliminary biological screening approaches are used for this compound?

Initial pharmacological evaluation includes:

- Enzyme Inhibition Assays : Testing against serine hydrolases or proteases using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or ion channels).

- Cytotoxicity Profiling : MTT assays in cell lines (e.g., HEK293 or HepG2) to assess IC₅₀ values .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., iodine vs. methyl) influence reactivity in diazepane derivatives?

Substituents at the 5-position modulate reactivity:

- Iodine (Electron-Withdrawing) : Increases electrophilicity, enhancing nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling).

- Methyl (Electron-Donating) : Stabilizes intermediates in reductive amination or alkylation.

Q. Case Study :

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., unexpected NOE correlations or splitting patterns) are addressed by:

Q. What strategies ensure enantiomeric purity in chiral diazepane derivatives?

For compounds like (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate:

Q. What mechanistic insights explain the biological activity of diazepane derivatives?

- Enzyme Inhibition : The diazepane ring mimics transition states in protease catalysis (e.g., HIV-1 protease).

- Receptor Modulation : Pyridine-containing analogs (e.g., tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate) chelate metal ions in enzyme active sites .

Q. How is SHELX software applied in crystallographic studies of diazepane derivatives?

SHELX workflows include:

Data Integration : Using SHELXC to process diffraction images.

Phase Determination : SHELXD/SHELXE for experimental phasing.

Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.

Example: A 1.2 Å resolution structure of this compound revealed a boat conformation in the diazepane ring, validated by R-factor convergence (<0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.